molecular formula C10H12ClN3O2 B8259157 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride

Cat. No.: B8259157
M. Wt: 241.67 g/mol
InChI Key: PIMGLHFRSWERLC-UHFFFAOYSA-N
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Description

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride is a chemical compound that belongs to the class of bipyridine derivatives. Bipyridines are heteroaromatic compounds that have significant applications in various fields of research due to their unique structural properties

Preparation Methods

The synthesis of 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride involves several steps, starting from commercially available starting materials. The synthetic route typically includes the nitration of a bipyridine precursor, followed by hydrogenation and subsequent formation of the hydrochloride salt . The reaction conditions often involve the use of specific reagents such as palladium on carbon (Pd/C) for hydrogenation and hydrochloric acid for salt formation . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts like Pd/C.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

6-Nitro-1,2,5,6-tetrahydro-3,3-bipyridine hydrochloride can be compared with other bipyridine derivatives such as:

Properties

IUPAC Name

3-(2-nitro-1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c14-13(15)10-4-3-9(7-12-10)8-2-1-5-11-6-8;/h1-3,5-6,10,12H,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMGLHFRSWERLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CNC1[N+](=O)[O-])C2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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